molecular formula C21H25N3O3 B5557947 3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide

カタログ番号: B5557947
分子量: 367.4 g/mol
InChIキー: FXDGZUWWFJAQIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .

科学的研究の応用

Synthesis and Production

  • A study by Bobeldijk et al. (1990) described a high-yield synthesis method for related benzamide derivatives, focusing on the efficiency and simplicity of the process (Bobeldijk et al., 1990).

Biological Applications

  • Lee et al. (2018) developed a series of hydroxamic acids with benzimidazole derivatives that showed potential in treating Alzheimer's disease. One such compound demonstrated neuroprotective activity and the ability to cross the blood-brain barrier (Lee et al., 2018).
  • Fellenius et al. (1981) explored substituted benzimidazoles, highlighting their role in inhibiting gastric acid secretion by targeting (H+ + K+) ATPase (Fellenius et al., 1981).
  • Penning et al. (2009) discovered a benzimidazole carboxamide PARP inhibitor, showing promising results for cancer treatment (Penning et al., 2009).

Therapeutic Potential

  • Imaeda et al. (2016) identified a benzimidazole derivative as a potent and orally active renin inhibitor, useful in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).
  • Högberg et al. (1990) synthesized benzamide compounds with potential antipsychotic properties, indicating their use in mental health treatments (Högberg et al., 1990).

Miscellaneous Applications

  • Kanaoka et al. (1964) synthesized benzimidazole derivatives for use as protein-sulfhydryl reagents, highlighting their application in biochemical research (Kanaoka et al., 1964).

作用機序

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how it interacts with biological molecules, its effects on cells or organisms, and its potential uses in medicine .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is often available from material safety data sheets .

将来の方向性

This could involve proposing further studies to learn more about the compound. This could include suggesting new synthetic methods, investigating its mechanism of action in more detail, or exploring its potential applications .

特性

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,26)10-9-14-5-4-6-15(11-14)20(25)22-13-19-23-17-8-7-16(27-3)12-18(17)24-19/h4-8,11-12,26H,9-10,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDGZUWWFJAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NC3=C(N2)C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。